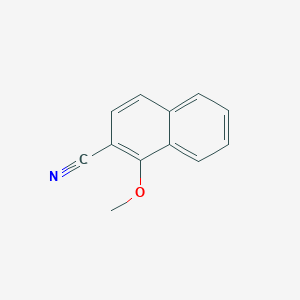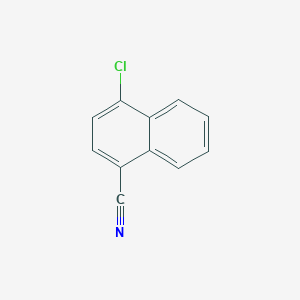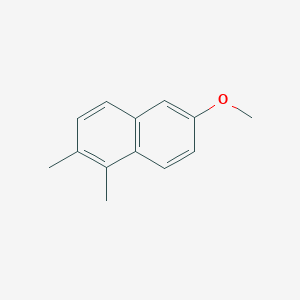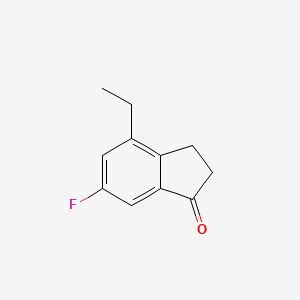
2-bromo-5-chloro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-bromo-5-chloro-1H-imidazole est un composé hétérocyclique appartenant à la famille des imidazoles. Les imidazoles sont des cycles à cinq chaînons contenant deux atomes d’azote en positions non adjacentes. Ce composé particulier est caractérisé par la présence de substituants brome et chlore aux positions 2 et 5, respectivement. Les imidazoles sont connus pour leur polyvalence et sont largement utilisés dans divers domaines, notamment les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 2-bromo-5-chloro-1H-imidazole implique généralement l’halogénation de dérivés de l’imidazole. Une méthode courante est la bromation du 5-chloro-1H-imidazole à l’aide de brome ou de N-bromosuccinimide (NBS) en présence d’un solvant approprié comme l’acétonitrile ou le dichlorométhane. La réaction est généralement effectuée à température ambiante ou à des températures légèrement élevées pour assurer une halogénation complète.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs à écoulement continu pour garantir un mélange et un transfert de chaleur efficaces. Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les sous-produits. La purification est généralement réalisée par recristallisation ou techniques chromatographiques.
Analyse Des Réactions Chimiques
Types de réactions : Le 2-bromo-5-chloro-1H-imidazole subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d’autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le cycle imidazole peut être oxydé ou réduit pour former différents dérivés, selon les réactifs utilisés.
Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que les réactions de Suzuki-Miyaura ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courants :
Réactions de substitution : Nucléophiles comme les amines ou les thiols, solvants comme l’éthanol ou le diméthylformamide (DMF) et catalyseurs comme le palladium ou le cuivre.
Oxydation : Agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par une amine peut donner du 2-amino-5-chloro-1H-imidazole, tandis que les réactions de couplage peuvent produire des composés hétérocycliques plus complexes.
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert de précurseur pour le développement d’agents pharmaceutiques ciblant diverses maladies.
Industrie : Le composé est utilisé dans la production de produits agrochimiques, de colorants et d’autres matériaux fonctionnels.
Applications De Recherche Scientifique
2-Bromo-5-chloro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.
Mécanisme D'action
Le mécanisme d’action du 2-bromo-5-chloro-1H-imidazole dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec les enzymes ou les récepteurs, conduisant à l’inhibition ou à l’activation de voies spécifiques. Les substituants brome et chlore peuvent améliorer l’affinité de liaison du composé à ses cibles moléculaires, augmentant ainsi sa puissance.
Composés similaires :
- 2-Bromo-1H-imidazole
- 5-Chloro-1H-imidazole
- 2,5-Dichloro-1H-imidazole
- 2-Iodo-5-chloro-1H-imidazole
Comparaison : Le this compound est unique en raison de la présence de substituants brome et chlore, qui peuvent influencer sa réactivité et son activité biologique. Comparé à ses analogues, ce composé peut présenter des propriétés chimiques et physiques différentes, ce qui le rend adapté à des applications spécifiques où d’autres dérivés de l’imidazole peuvent ne pas être aussi efficaces.
Comparaison Avec Des Composés Similaires
- 2-Bromo-1H-imidazole
- 5-Chloro-1H-imidazole
- 2,5-Dichloro-1H-imidazole
- 2-Iodo-5-chloro-1H-imidazole
Comparison: 2-Bromo-5-chloro-1H-imidazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and physical properties, making it suitable for specific applications where other imidazole derivatives may not be as effective.
Propriétés
Formule moléculaire |
C3H2BrClN2 |
|---|---|
Poids moléculaire |
181.42 g/mol |
Nom IUPAC |
2-bromo-5-chloro-1H-imidazole |
InChI |
InChI=1S/C3H2BrClN2/c4-3-6-1-2(5)7-3/h1H,(H,6,7) |
Clé InChI |
XPOBLHHOXREWDD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


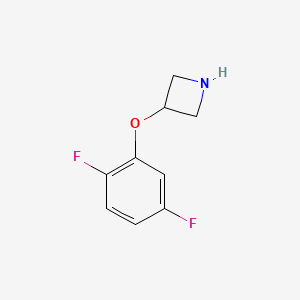
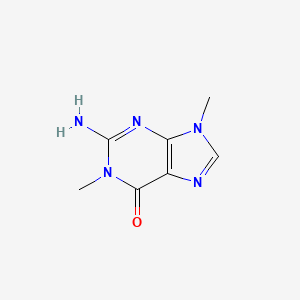

![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)
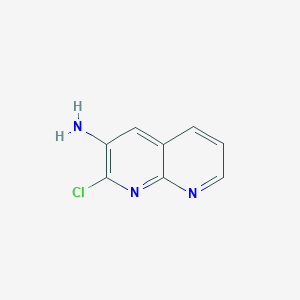
![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)
